Ethyl 2-(4-iodoanilino)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 2-(4-iodoanilino)acetate involves multiple steps, including alkylation, reduction, and condensation reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for novel agents utilized alkylation of 4-nitrophenol followed by selective reduction, showcasing a method that could potentially be adapted for the synthesis of ethyl 2-(4-iodoanilino)acetate by incorporating an iodoaniline moiety instead (Altowyan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a critical role in confirming the structure of synthesized compounds. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the arrangement and conformation of similar molecules (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including nucleophilic substitutions and couplings, due to the presence of the ethyl acetate group and the iodoaniline moiety. The reactivity of such compounds can be influenced by the electron-donating and withdrawing effects of the substituents.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, depend on the molecular structure of ethyl 2-(4-iodoanilino)acetate. These properties are crucial for determining the compound's applicability in different solvents and conditions. Research on similar compounds, like ethyl 2-(4-aminophenoxy)acetate, offers a basis for predicting the behavior of ethyl 2-(4-iodoanilino)acetate in various environments (Altowyan et al., 2022).
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds similar to Ethyl 2-(4-iodoanilino)acetate often play a crucial role in organic synthesis, acting as intermediates in the synthesis of more complex molecules. For instance, iodine-containing compounds are known for their utility in catalytic processes and as substrates in cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds. These processes are fundamental in the development of new drugs, agrochemicals, and organic materials (Patil & Gnanasundaram, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-iodoanilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDCCDETKYAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351061 |
Source
|
Record name | ethyl 2-(4-iodoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodoanilino)acetate | |
CAS RN |
14108-76-0 |
Source
|
Record name | ethyl 2-(4-iodoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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